4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-bromo-6-fluoroaniline with a suitable pyrrolidin-2-one precursor. One common method is the cyclization of N-(2-bromo-6-fluorophenyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one: Unique due to the presence of both bromine and fluorine atoms.
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: Similar structure but with chlorine instead of bromine.
4-(2-Bromo-6-chlorophenyl)pyrrolidin-2-one: Similar structure but with chlorine instead of fluorine.
Uniqueness
The combination of bromine and fluorine atoms in this compound provides unique reactivity and potential for diverse applications. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H9BrFNO |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
IHGYYZZMKUQBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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